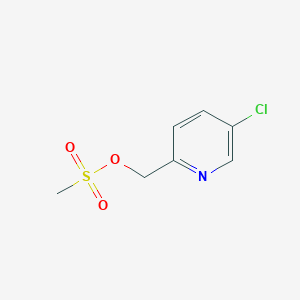
(5-Chloropyridin-2-yl)methyl methanesulfonate
Descripción general
Descripción
“(5-Chloropyridin-2-yl)methyl methanesulfonate” is a chemical compound with the molecular formula C7H8ClNO3S . It is used in laboratory settings and for the manufacture of other chemical compounds .
Synthesis Analysis
The synthesis of “(5-Chloropyridin-2-yl)methyl methanesulfonate” involves the reaction of 5-chloro-2-hydroxymethylpyridine with methanesulfonyl chloride in the presence of triethylamine . The reaction is carried out in tetrahydrofuran (THF) under cooling with ice .
Physical And Chemical Properties Analysis
“(5-Chloropyridin-2-yl)methyl methanesulfonate” is a powder that should be stored in a dry environment at 2-8°C . The boiling point of this compound is not specified in the sources I found .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Catalysis
One study focuses on the use of related methanesulfonate compounds as catalysts in the synthesis of organic compounds. For instance, nicotinium methane sulfonate (NMS), derived from nicotine and methane sulfonic acid, exhibits catalytic activity in synthesizing 2-amino-3-cyanopyridines. This illustrates the potential of methanesulfonates in facilitating chemical reactions under mild conditions, offering an eco-friendly and efficient synthesis route (Tamaddon & Azadi, 2018).
Molecular Structure and Interaction
The crystal structure of methanesulfonate salts, like that of 4-(N-Methyl)pyridinium boronic acid, provides insight into the molecular interactions and stabilization mechanisms in solid states. Such studies are crucial for understanding the physicochemical properties of methanesulfonates, which can influence their reactivity and application in synthesis (Iwatsuki et al., 2011).
Analytical Methodologies
Analytical techniques for detecting methanesulfonate derivatives highlight their importance in quality control and environmental monitoring. A method developed for determining methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid showcases the application of high-performance liquid chromatography in ensuring the purity of pharmaceutical and chemical products (Zhou et al., 2017).
Supramolecular Chemistry
The synthesis and characterization of N-[2-(Pyridin-2-yl)ethyl]-derivatives of methanesulfonamide and their potential as ligands for metal coordination demonstrate the versatility of methanesulfonates in constructing complex molecular architectures. These compounds can form hydrogen-bonded dimers and layers, which are essential for developing materials with specific properties (Jacobs, Chan, & O'Connor, 2013).
Oxidation Reactions and Organic Synthesis
Methanesulfonates are also used in oxidation reactions, as illustrated by the gold-catalyzed regioselective oxidation of terminal allenes to form α-methanesulfonyloxy methyl ketones. This application underscores the role of methanesulfonates in facilitating selective transformations, crucial for the synthesis of complex organic molecules (Luo et al., 2011).
Propiedades
IUPAC Name |
(5-chloropyridin-2-yl)methyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO3S/c1-13(10,11)12-5-7-3-2-6(8)4-9-7/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCGXRIUCCNDOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1=NC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743299 | |
| Record name | (5-Chloropyridin-2-yl)methyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloropyridin-2-yl)methyl methanesulfonate | |
CAS RN |
864758-02-1 | |
| Record name | (5-Chloropyridin-2-yl)methyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

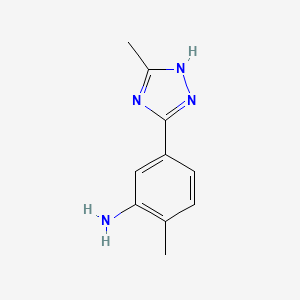
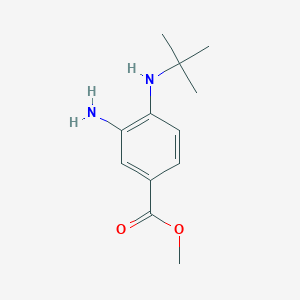

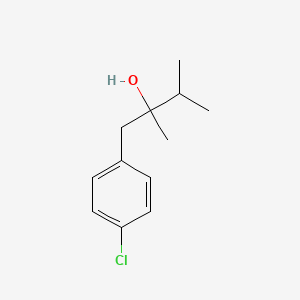
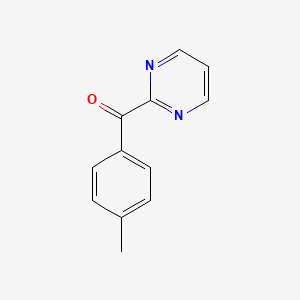
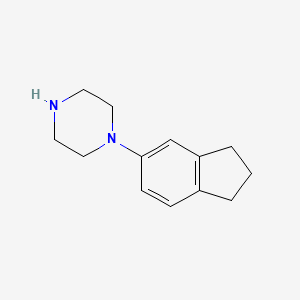
![1-[Methyl(piperidin-4-yl)amino]propan-2-ol](/img/structure/B1427609.png)
![1-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B1427610.png)
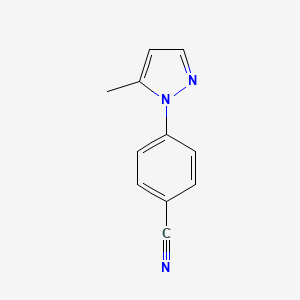
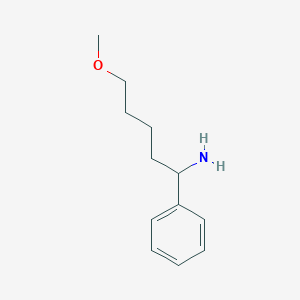
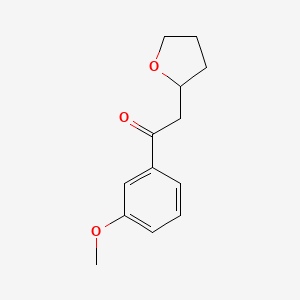
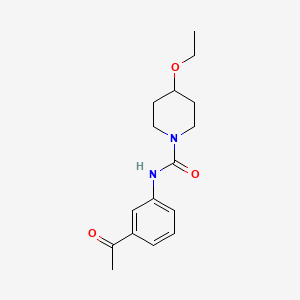
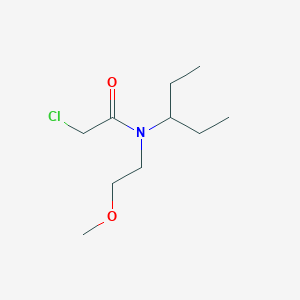
![[1-(Ethylamino)cyclohexyl]methanol](/img/structure/B1427621.png)